molecular formula C10H15NO B14720487 Cyclopentanamine, 2-(2-furanylmethyl)- CAS No. 18134-25-3

Cyclopentanamine, 2-(2-furanylmethyl)-

Cat. No.: B14720487
CAS No.: 18134-25-3
M. Wt: 165.23 g/mol
InChI Key: BQCDOVRAZHBFED-UHFFFAOYSA-N
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Description

2-(furan-2-ylmethyl)cyclopentanamine is an organic compound that features a cyclopentane ring substituted with an amine group and a furan ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethyl)cyclopentanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Attachment of the Methylene Bridge: The furan ring is then functionalized with a methylene group, often through a Friedel-Crafts alkylation reaction using formaldehyde and an acid catalyst.

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of 2-(furan-2-ylmethyl)cyclopentanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethyl)cyclopentanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(furan-2-ylmethyl)cyclopentanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethyl)cyclopentanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-ylmethylene)cyclopentanone: This compound features a similar structure but with a ketone group instead of an amine group.

    2-(furan-2-ylmethyl)cyclopentanone: Similar to the above but with a methylene bridge instead of a direct attachment.

Properties

CAS No.

18134-25-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(furan-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C10H15NO/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10H,1,3,5,7,11H2

InChI Key

BQCDOVRAZHBFED-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)CC2=CC=CO2

Origin of Product

United States

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